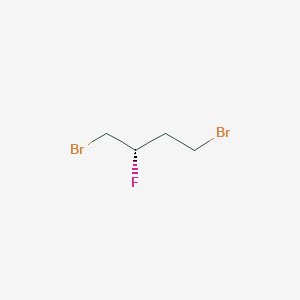
(S)-1,4-dibromo-2-fluorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1,4-Dibromo-2-fluorobutane is an organic compound with the molecular formula C4H7Br2F. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,4-dibromo-2-fluorobutane typically involves the halogenation of butane derivatives. One common method is the bromination of 2-fluorobutane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, leading to the formation of the dibromo compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of advanced reactors and automation helps in maintaining the desired reaction conditions and purity of the product.
化学反応の分析
Types of Reactions: (S)-1,4-Dibromo-2-fluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding butane derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of 2-fluoro-1,4-dihydroxybutane or 2-fluoro-1,4-diaminobutane.
Elimination: Formation of 2-fluorobutene.
Reduction: Formation of 2-fluorobutane.
科学的研究の応用
(S)-1,4-Dibromo-2-fluorobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1,4-dibromo-2-fluorobutane involves its reactivity with nucleophiles and bases. The presence of bromine atoms makes it susceptible to nucleophilic substitution, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
1,4-Dibromo-2-chlorobutane: Similar in structure but with a chlorine atom instead of fluorine.
1,4-Dibromo-2-iodobutane: Contains an iodine atom instead of fluorine.
1,4-Dibromo-2-methylbutane: Has a methyl group instead of a fluorine atom.
Uniqueness: (S)-1,4-Dibromo-2-fluorobutane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral studies.
特性
分子式 |
C4H7Br2F |
|---|---|
分子量 |
233.90 g/mol |
IUPAC名 |
(2S)-1,4-dibromo-2-fluorobutane |
InChI |
InChI=1S/C4H7Br2F/c5-2-1-4(7)3-6/h4H,1-3H2/t4-/m0/s1 |
InChIキー |
BMCLXWHPEBSQRQ-BYPYZUCNSA-N |
異性体SMILES |
C(CBr)[C@@H](CBr)F |
正規SMILES |
C(CBr)C(CBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15233133.png)
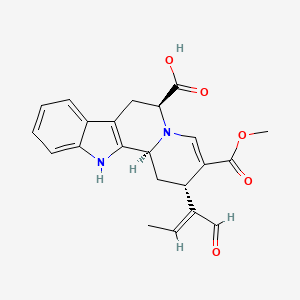
![(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B15233152.png)
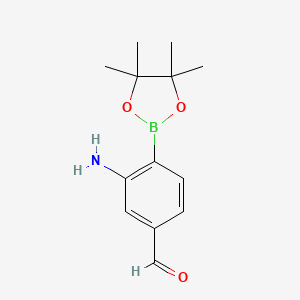
![6-Ethynyl-2-methylimidazo[1,2-A]pyridine](/img/structure/B15233159.png)
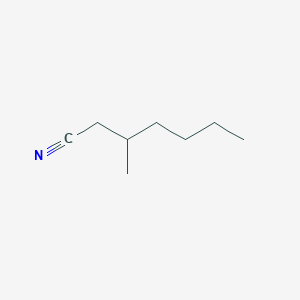
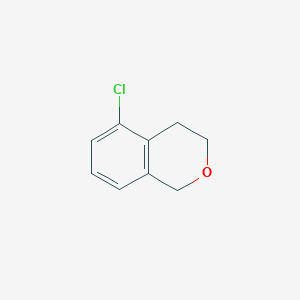

![(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15233206.png)
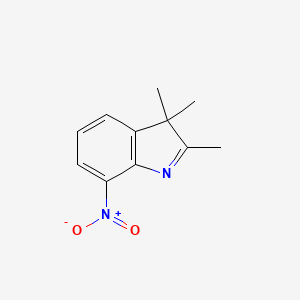
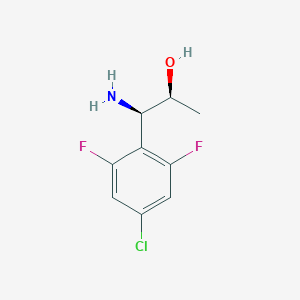
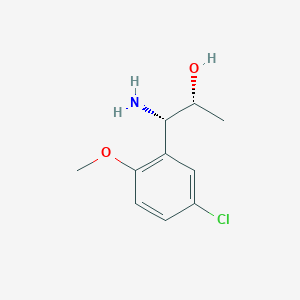
![2-Methoxy-4-azatricyclo[4.2.1.03,]nonane](/img/structure/B15233213.png)
![2-Methyl-1-azaspiro[[1,3]oxathiolane-5,3-bicyclo[2.2.2]octane](Hydrochloride)](/img/structure/B15233214.png)
